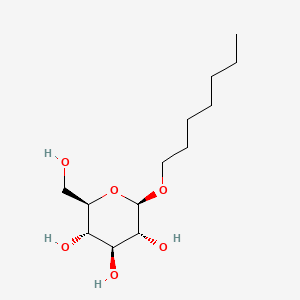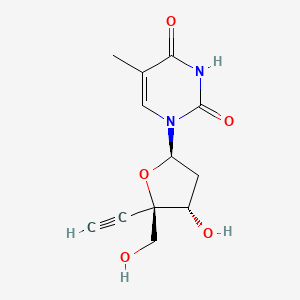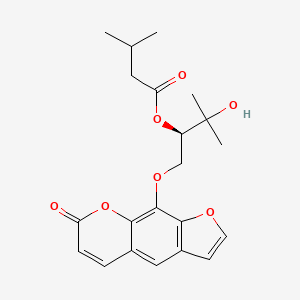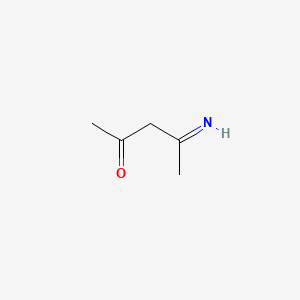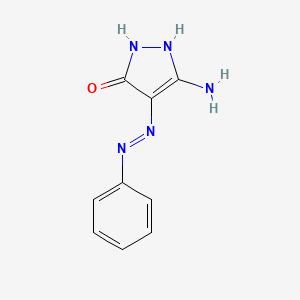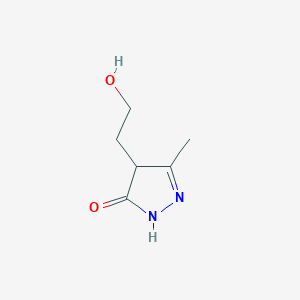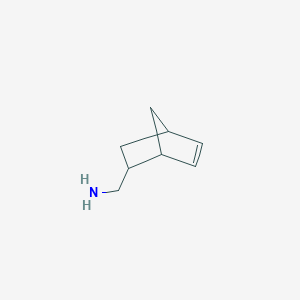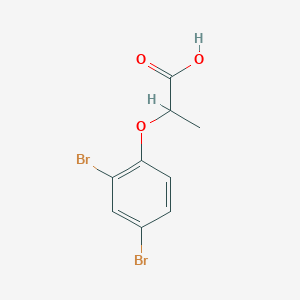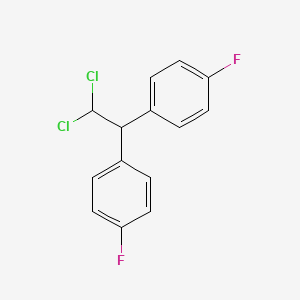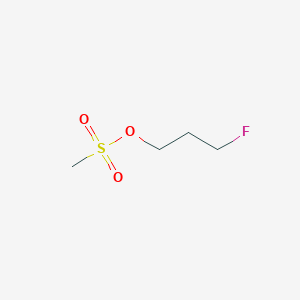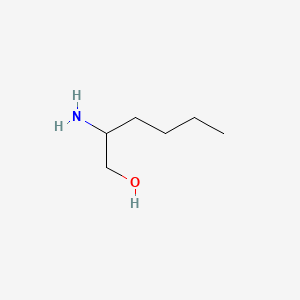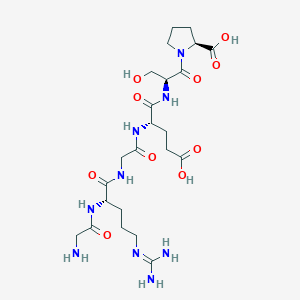
Grgesp
Descripción general
Descripción
Grgesp is a peptide sequence composed of six amino acids: glycine, arginine, glycine, glutamic acid, serine, and proline This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling
Mecanismo De Acción
Target of Action
The primary targets of the compound Gly-Arg-Gly-Glu-Ser-Pro, also known as Grgesp, are the formyl peptide receptors (FPRs) . These receptors are critical regulators of host defense in phagocytes and are also expressed in epithelia . This compound acts as an agonist for the orphan receptor chemoattractant receptor FPRL1 and FPRL2 .
Mode of Action
This compound interacts with its targets, the formyl peptide receptors, to stimulate certain cellular processes. For instance, it has been shown to stimulate chemotactic migration, angiogenesis, and proliferation ability of human endothelial colony-forming cells (ECFCs) in vitro . This interaction results in changes in the cells, promoting their ability to migrate and form new blood vessels .
Biochemical Pathways
The interaction of this compound with the formyl peptide receptors affects several biochemical pathways. One of the key pathways influenced by this compound is the pathway involved in neovascularization . This process is crucial for the repair of ischemic tissues, as it promotes the formation of new blood vessels . This compound stimulates this pathway by promoting the homing of ECFCs to the sites of ischemic injury .
Pharmacokinetics
It is known that this compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The action of this compound results in several molecular and cellular effects. One of the most significant effects is the promotion of cell adhesion . The major cell-binding domain of this compound helps to promote cell adhesion on a wide range of substrates . Additionally, this compound stimulates endothelialization by modifying the surface of cardiovascular implants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its distribution within the body and its interaction with its targets.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Gly-Arg-Gly-Glu-Ser-Pro are largely determined by the individual amino acids that make up the peptide. Each amino acid can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Gly-Arg-Gly-Glu-Ser-Pro can have various effects on cells and cellular processes. Its influence on cell function can be seen in its potential impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Gly-Arg-Gly-Glu-Ser-Pro involves its interactions at the molecular level. These interactions can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gly-Arg-Gly-Glu-Ser-Pro can change over time. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Gly-Arg-Gly-Glu-Ser-Pro can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Gly-Arg-Gly-Glu-Ser-Pro is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
Gly-Arg-Gly-Glu-Ser-Pro is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Gly-Arg-Gly-Glu-Ser-Pro can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Grgesp can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamic acid, glycine, arginine, and glycine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for higher throughput and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide.
Análisis De Reacciones Químicas
Types of Reactions
Grgesp can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used in substitution reactions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in peptides with altered sequences and properties.
Aplicaciones Científicas De Investigación
Grgesp has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: The peptide is involved in cell adhesion studies, particularly in understanding how cells interact with the extracellular matrix.
Medicine: this compound is explored for its potential in drug delivery systems and tissue engineering.
Industry: The peptide is used in the development of biomaterials and coatings that promote cell adhesion and growth.
Comparación Con Compuestos Similares
Similar Compounds
Gly-arg-gly-asp-ser-pro: This peptide sequence is similar but contains aspartic acid instead of glutamic acid. It is also known for its role in cell adhesion.
Gly-arg-gly-glu-ser-ala: This variant has alanine instead of proline and is used to study the effects of amino acid substitutions on peptide function.
Uniqueness
Grgesp is unique due to its specific sequence, which confers distinct binding properties and biological activities. Its ability to interact with integrins and influence cell behavior makes it a valuable peptide for research and therapeutic applications.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c24-9-16(34)29-12(3-1-7-27-23(25)26)19(38)28-10-17(35)30-13(5-6-18(36)37)20(39)31-14(11-33)21(40)32-8-2-4-15(32)22(41)42/h12-15,33H,1-11,24H2,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOOUZZBQZNYCU-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912419 | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-88-5 | |
| Record name | Glycyl-arginyl-glycyl-glutamyl-seryl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


